molecular formula C14H17N3O3 B2684617 N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034475-10-8

N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2684617
M. Wt: 275.308
InChI Key: BUBNFQJEGCZRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isochroman and imidazolidine rings. The isochroman ring is a bicyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring . The imidazolidine ring is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isochroman and imidazolidine rings. The isochroman ring might undergo electrophilic aromatic substitution reactions, while the imidazolidine ring might undergo reactions at the nitrogen atoms .

Scientific Research Applications

Antitumor Properties

Research into antitumor imidazotetrazines, such as temozolomide derivatives, has shown that these compounds possess broad-spectrum antitumor activity. The synthesis techniques developed for these compounds have enabled the creation of novel drugs with curative potential against certain types of leukemia, indicating a promising avenue for cancer treatment research (Stevens et al., 1984).

Antimicrobial Activity

The synthesis and evaluation of thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, along with antifungal properties. These findings highlight the potential of such compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).

Enzyme Inhibition

Compounds derived from the core structure of "N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide" have been studied for their angiotensin-converting enzyme (ACE) inhibitory activities. For example, derivatives have shown potent in vitro ACE inhibitory activities, which could be beneficial for treating hypertension (Hayashi et al., 1989).

Synthesis Techniques

The development of synthetic methodologies for related compounds, such as the synthesis of unique substituted benzimidazole carboxamides, demonstrates the versatility and potential of "N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide" in generating novel compounds with significant biological activities (Ghandi et al., 2010).

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-15-5-6-17(13)14(19)16-8-12-7-10-3-1-2-4-11(10)9-20-12/h1-4,12H,5-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBNFQJEGCZRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide

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